3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine
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Overview
Description
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Piperazine derivatives, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.
Uniqueness
3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-2-4-16(5-3-15)18-8-9-19(23-22-18)27-12-10-26(11-13-27)14-20-24-25-21(28-20)17-6-7-17/h2-5,8-9,17H,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLXLBBOMJKDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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